3-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Description
3-(3,4-Dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C18H16FN3O4 |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H16FN3O4/c1-24-14-7-6-12(9-15(14)25-2)16-21-18(26-22-16)17(23)20-10-11-4-3-5-13(19)8-11/h3-9H,10H2,1-2H3,(H,20,23) |
InChI Key |
QYFPOKMIUWBSTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC(=CC=C3)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the coupling of the oxadiazole ring with a 3,4-dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the 3-fluorophenylmethyl group: This can be accomplished through a nucleophilic substitution reaction, where the oxadiazole ring is reacted with a 3-fluorobenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in dimethylformamide, while electrophilic substitution may require a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-propionic acid
- 3,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxyhydrocinnamic acid
Uniqueness
3-(3,4-Dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it suitable for specialized applications that similar compounds may not fulfill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
